2-(Hydroxymethoxy)ethanol

Description

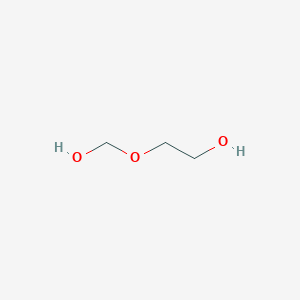

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethoxy)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-2-6-3-5/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSWVOSXVUHESJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157069 | |

| Record name | 2-(Hydroxymethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13149-79-6 | |

| Record name | Ethylene glycol semiformal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13149-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxymethoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013149796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hydroxymethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(HYDROXYMETHOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20GU0RN3QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Routes for 2 Hydroxymethoxy Ethanol

Direct Synthesis from Ethylene (B1197577) Glycol and Formaldehyde (B43269) Precursors

The most direct route to 2-(hydroxymethoxy)ethanol involves the condensation of ethylene glycol with a formaldehyde source. google.comgoogle.com This process can be modulated through various catalytic systems and reaction conditions to optimize the yield and purity of the desired hemiformal. The reaction is an equilibrium process where water is formed, and its removal can drive the reaction towards the products. google.com

The condensation reaction between ethylene glycol and formaldehyde is frequently catalyzed by acids. google.com Strong mineral acids such as sulfuric acid and phosphoric acid, as well as sulfonic acids, are effective catalysts. google.com The reaction can also proceed using trimethylchlorosilane as a catalyst, which has been shown to result in high conversion rates and product purity. patsnap.comgoogle.com

Formaldehyde can be introduced in various forms, including as an aqueous solution (formalin), gaseous formaldehyde, or as its solid polymer, paraformaldehyde. wikipedia.org When using paraformaldehyde, the acid catalyst facilitates its depolymerization into monomeric formaldehyde for the subsequent reaction with ethylene glycol. The molar ratio of formaldehyde to ethylene glycol is a critical parameter, with ratios up to 2:1 being employed. google.com Often, a 1:1 molar mixture is used. google.com The reaction is typically conducted at elevated temperatures, for instance, between 60°C and 90°C, for several hours to ensure completion.

A specific preparative method involves charging a reactor with ethylene glycol and a catalyst like trimethylchlorosilane, followed by the introduction of formaldehyde. The reaction mixture is heated, for example, to 40°C for an hour and then slowly raised to 160°C over several hours. patsnap.com The final product is then isolated by vacuum distillation. patsnap.com

| Catalyst | Formaldehyde Source | Molar Ratio (Formaldehyde:Ethylene Glycol) | Temperature Range | Reference |

|---|---|---|---|---|

| Mineral Acids (e.g., H₂SO₄) | Formalin / Paraformaldehyde | Up to 2:1 | 60-90°C | google.com, |

| Trimethylchlorosilane | Formaldehyde / Paraformaldehyde | 0.8:1 to 1.1:1 | 40-180°C | patsnap.com, google.com, google.com |

While the synthesis of this compound can be carried out without a solvent, the choice of solvent can influence the reaction equilibrium and product distribution. google.com Solvents such as hydrocarbons (naphtha, xylene, toluene) or various oxygenated solvents can be used. google.com The reaction can also be performed in water, which is the solvent in formalin. google.comwikipedia.org

Reaction optimization focuses on controlling parameters to maximize the yield of the desired hemiformal and minimize the formation of byproducts, such as the fully acetalized product, (ethylenedioxy)dimethanol, or other oligomers. researchgate.net The pH of the reaction mixture is a key factor; the reaction can be conducted over a pH range of 2 to 8. google.com Following an acid-catalyzed synthesis, the product mixture is often neutralized or made slightly alkaline (pH 10-10.5) to improve the stability of the hemiformal product. google.com The removal of water, for example through azeotropic distillation, can be used to drive the equilibrium towards the formation of the acetal. google.com

The chemical equilibria in formaldehyde solutions containing hydroxyl groups (like alcohols or water) lead to the formation of a series of oxymethylene oligomers. researchgate.net Understanding these equilibria is crucial for optimizing the selective formation of this compound. researchgate.net

Preparation of Structurally Related Hydroxymethoxy Analogs

The principles used to synthesize this compound can be extended to create a variety of structurally related analogs, including other hydroxymethylated ethers and alcohols. These syntheses often involve the reaction of an alcohol with an aldehyde or the manipulation of other functional groups to introduce a hydroxymethyl moiety.

The formation of hydroxymethylated compounds is a fundamental transformation in organic chemistry. wikipedia.org Formaldehyde is a common reagent for introducing a hydroxymethyl group onto a molecule (hydroxymethylation). wikipedia.org For example, photoredox catalysis has been employed for the hydroxymethylation of imines to produce β-amino alcohols, using an α-silyl ether as a hydroxymethyl radical precursor. organic-chemistry.orgacs.org This method provides a mild route for C-C bond formation and the synthesis of alcohols containing a primary hydroxyl group. acs.org

The synthesis of ethers from alcohols can be achieved through various cascade reactions. For instance, Zr/Si mixed oxides have been used to catalyze the reaction of furfural (B47365) and 5-hydroxymethylfurfural (B1680220) with an alcohol to selectively form either ether or alcohol products by tuning the catalyst's acid-base properties. rsc.org Pure ZrO₂, with its acid-base pair sites, favors the formation of alcohol products through catalytic transfer hydrogenation. rsc.org In contrast, the addition of silica (B1680970) introduces Brønsted acidity, which strongly favors the etherification reaction. rsc.org

The development of asymmetric methods allows for the synthesis of specific stereoisomers of chiral molecules containing hydroxymethyl groups. Various strategies have been developed to achieve high enantioselectivity.

One approach involves the use of chiral auxiliaries. For example, Evans' methodology has been applied to the asymmetric synthesis of β-methylphenylalanine isomers, where a chiral auxiliary derived from D-phenylalanine directs the stereochemical outcome. renyi.hu Lipase-catalyzed enantioselective acetylation of a prochiral 1,3-diol has been used as a key step in the asymmetric synthesis of (S)-(hydroxymethyl)glutamic acid. nih.gov

Catalytic asymmetric synthesis represents another powerful strategy. Chiral rhodium complexes are often used as catalysts for the asymmetric hydrogenation of unsaturated precursors to amino acids. renyi.hu More recently, photoredox catalysis has been utilized in the asymmetric synthesis of β-amino alcohols. researchgate.net The diastereoselective hydrophosphonylation of aldehydes with a chiral H-phosphonate, using a TADDOL-derived auxiliary, provides access to enantiomerically enriched α-hydroxyphosphonic acids. researchgate.net

| Strategy | Key Reagent/Catalyst | Target Compound Class | Reference |

|---|---|---|---|

| Chiral Auxiliary | Oxazolidinone derived from D-phenylalanine | β-Methyl α-amino acids | renyi.hu |

| Enzyme Catalysis | Lipase TL | (S)-(Hydroxymethyl)glutamic acid | nih.gov |

| Asymmetric Hydrogenation | Chiral Rhodium Complexes | α-Amino acids | renyi.hu |

| Asymmetric Hydrophosphonylation | Chiral H-phosphonate (TADDOL-derived) | α-Hydroxyphosphonic acids | researchgate.net |

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is essential for controlling the synthesis of this compound and related compounds. The formation of this hemiformal from ethylene glycol and formaldehyde proceeds through a nucleophilic addition mechanism.

The reaction is typically initiated by the protonation of the carbonyl oxygen of formaldehyde by an acid catalyst. mdpi.com This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. One of the hydroxyl groups of ethylene glycol then acts as the nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. Subsequent deprotonation of this intermediate yields the final hemiformal product, this compound.

Computational and experimental studies on related systems provide further insight. For instance, mechanistic investigations into the acid-catalyzed cleavage of aryl-ether linkages in lignin (B12514952) model compounds show the importance of protonation at a hydroxyl group, followed by dehydration to form a carbocation intermediate. acs.org In the context of formaldehyde chemistry, studies have examined the chemical equilibria involved in its oligomerization in the presence of hydroxyl-containing solvents like ethylene glycol. researchgate.net These equilibria, which can be studied by techniques like NMR spectroscopy, are crucial for understanding the distribution of products, including the desired hemiformal, hemiformals of oligomeric glycols, and cyclic acetals. researchgate.net The reaction can proceed via acid, base, or neutral catalysis systems, each potentially leading to different distributions of oligomeric products. acs.org

Chemical Reactivity, Transformation, and Degradation Pathways of 2 Hydroxymethoxy Ethanol

Hydrolytic Degradation Mechanisms in Aqueous Systems

The hydrolytic degradation of 2-(hydroxymethoxy)ethanol in aqueous environments is a significant transformation pathway, primarily characterized by the release of formaldehyde (B43269). This process is influenced by various environmental factors, including pH and temperature.

Formaldehyde Release Kinetics and Equilibrium

This compound is known to degrade in aqueous solutions, breaking down into ethanolamine (B43304) and formaldehyde. epa.gov This degradation is a key aspect of its chemical behavior, particularly in contexts where it is used as an industrial preservative. epa.gov The release of formaldehyde is a result of the hydrolysis of the hydroxymethoxy group.

The degradation process can be represented by the following general reaction:

HOCH₂OCH₂CH₂OH + H₂O ⇌ HOCH₂CH₂NH₂ + HCHO

The kinetics of this release are crucial for understanding the compound's function and environmental fate. The rate of formaldehyde release will dictate the concentration of this potent antimicrobial agent at any given time. nih.govmdpi.com

Influence of pH and Temperature on Hydrolysis Rate

The rate of hydrolysis of this compound is significantly influenced by both pH and temperature. Generally, hydrolysis reactions are accelerated by both acidic and alkaline conditions. psu.edu For instance, the degradation of related formaldehyde-releasing compounds is known to be hastened by heat and alkaline conditions. psu.edu

Temperature plays a crucial role in reaction kinetics, with higher temperatures typically leading to faster degradation rates. academicjournals.orgnih.govresearchgate.net Studies on the production of ethanol (B145695), a related alcohol, show that optimal temperatures for related processes are often in the range of 30-35°C. academicjournals.orgresearchgate.net While not directly measuring hydrolysis, this indicates the general temperature sensitivity of reactions involving similar functional groups.

The pH of the aqueous medium also has a profound effect. For many organic compounds, the rate of hydrolysis can vary significantly with changes in pH. academicjournals.orgnih.govresearchgate.net For example, in the fermentation process to produce ethanol, the optimal pH is often found to be in the acidic range, around 4.5 to 5.5. academicjournals.orgnih.govresearchgate.net While this is a biological process, it highlights the importance of pH in reactions involving alcohols. For the chemical hydrolysis of this compound, it is expected that both low and high pH values would catalyze the degradation, with a likely minimum rate at a neutral pH.

| Parameter | Influence on Hydrolysis Rate | Typical Optimal Range for Related Processes |

| Temperature | Increased temperature generally increases the rate of hydrolysis. | 30-40°C academicjournals.orgnih.govresearchgate.net |

| pH | Both acidic and alkaline conditions can catalyze hydrolysis. | Acidic (e.g., 4.5-5.5) for some related processes academicjournals.orgnih.govresearchgate.net |

Oxidation and Reduction Reactions of the Hydroxymethoxy Moiety

The hydroxymethoxy moiety of this compound contains a primary alcohol group, which is susceptible to oxidation. savemyexams.com Oxidation-reduction (redox) reactions involve the transfer of electrons, with oxidation being the loss of electrons and reduction being the gain of electrons. germanna.edusavemyexams.com

The oxidation of a primary alcohol can yield an aldehyde, which can be further oxidized to a carboxylic acid. savemyexams.com Common oxidizing agents for this transformation include acidified potassium dichromate(VI) (K₂Cr₂O₇) or potassium manganate(VII) (KMnO₄). savemyexams.com The reaction with a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would likely yield the corresponding aldehyde. libretexts.org

Conversely, the reduction of the aldehyde or carboxylic acid functionality that could be formed from oxidation would lead back to the primary alcohol. However, the hydroxymethoxy group itself is already in a relatively reduced state.

The oxidation of the ethanol portion of the molecule would proceed similarly, with the primary hydroxyl group being oxidized to an aldehyde and then potentially to a carboxylic acid. libretexts.org

Nucleophilic and Electrophilic Substitution Reactions at Hydroxyl and Hydroxymethoxy Sites

The hydroxyl groups in this compound can participate in nucleophilic substitution reactions. ibchem.combyjus.com In these reactions, the hydroxyl group, which is a poor leaving group, can be protonated in the presence of a strong acid to form a better leaving group (water). libretexts.orgmsu.edu Subsequently, a nucleophile can attack the carbon atom, displacing the water molecule. libretexts.orgmsu.edu

For example, reaction with hydrogen halides (HX) can lead to the substitution of the hydroxyl group with a halogen atom. savemyexams.comlibretexts.org The reactivity order for this type of reaction is typically tertiary > secondary > primary alcohols. libretexts.org

The oxygen atom of the hydroxyl groups also possesses lone pairs of electrons, making it nucleophilic. It can attack electrophilic centers. For instance, in the presence of a strong electrophile, the alcohol can be converted into other functional groups. msu.edu Esterification, the reaction with a carboxylic acid or its derivative to form an ester, is a common example of a nucleophilic substitution reaction where the alcohol acts as the nucleophile. savemyexams.commsu.edu

The hydroxymethoxy group presents two potential sites for substitution: the terminal hydroxyl group and the ether linkage. The terminal hydroxyl group will react similarly to the other hydroxyl group in the molecule. The ether oxygen can also be protonated by a strong acid, making it susceptible to cleavage by a strong nucleophile.

Radical-Mediated Transformations

Radical-mediated reactions offer another pathway for the transformation of this compound. These reactions involve intermediates with unpaired electrons, known as free radicals. researchgate.net

Dehydrogenation Processes

Dehydrogenation is a process that involves the removal of hydrogen. hw.ac.uk In the context of this compound, this can lead to the formation of aldehydes. nih.govmdpi.com Studies on similar compounds have shown that the hydroxymethoxy moiety can undergo dehydrogenation, which is a key step in the release of formaldehyde. nih.govmdpi.com This process can be facilitated by radical initiators or through photocatalysis. acs.org

The dehydrogenation of the alcohol groups would form a ketyl radical, which can then be further transformed. acs.org Theoretical studies on a related compound, 21-(hydroxymethoxy)henicosadecaenal, indicate that the hydroxymethoxy group is more active in radical scavenging than an aldehyde group, suggesting its susceptibility to radical-mediated dehydrogenation. mdpi.com This process leads to the formation of an unstable radical that decomposes, releasing formaldehyde. mdpi.com

Deprotonation Mechanisms

The deprotonation of this compound involves the removal of a proton (H⁺) from one of its hydroxyl (-OH) groups. As an alcohol, it is a weak acid, and its hydroxyl protons can be abstracted by a sufficiently strong base. The molecule possesses two distinct hydroxyl groups: a primary alcohol group (-CH₂OH) and a hydroxyl group that is part of a hemiacetal moiety (-O-CH₂OH).

The general mechanism for deprotonation is a straightforward acid-base reaction where a base (B:) removes the acidic proton from the hydroxyl group, resulting in the formation of an alkoxide ion and the conjugate acid of the base (BH⁺). masterorganicchemistry.com

Proton transfer can be facilitated by a "proton shuttle" molecule, such as water, which accepts and then donates a proton in a two-step process. masterorganicchemistry.com Intramolecular proton transfer is also possible, particularly if it can proceed through a stable 5- or 6-membered transition state. masterorganicchemistry.com

Table 1: Research Findings on Deprotonation Mechanisms

| Aspect | Detailed Research Findings | Source |

|---|---|---|

| General Mechanism | Deprotonation occurs via an acid-base reaction, where a base abstracts a hydroxyl proton to form an alkoxide. This can be drawn as a two-step process (Deprotonation-Protonation) to show the movement of a proton from one atom to another. | masterorganicchemistry.com |

| Role of Hydroxyl Groups | The hydroxyl groups on the molecule act as proton donors. In related compounds, these groups can also act as ligands, stabilizing metal intermediates in catalyzed reactions. | |

| Proton Shuttles | Molecules like water (H₂O) can act as proton shuttles, facilitating the transfer of protons between different parts of the molecule or between molecules. | masterorganicchemistry.com |

| Intramolecular vs. Intermolecular | Proton transfer can occur as an intramolecular process, especially if a stable 5- or 6-membered transition state is possible. Otherwise, it proceeds through an intermolecular mechanism, often involving the solvent. | masterorganicchemistry.com |

Interaction with Reactive Oxygen Species

Reactive oxygen species (ROS) are radical oxygen species, including superoxide (B77818) anions (O₂•⁻) and hydrogen peroxide (H₂O₂), that are highly reactive and can induce oxidative stress. nih.govrevistagastroenterologiamexico.org The interaction of alcohols with ROS typically leads to oxidation. In the case of this compound, both the primary alcohol and the hemiacetal functional groups are susceptible to oxidative transformation.

The primary alcohol group can be oxidized first to an aldehyde and subsequently to a carboxylic acid. The hemiacetal group is inherently less stable and can be oxidized, likely leading to the cleavage of the C-O bond and decomposition of the molecule. The specific products formed will depend on the nature of the ROS and the reaction conditions. For instance, chronic ethanol consumption is known to induce the activity of enzymes like Cytochrome P450 2E1 (CYP2E1), which generates significant amounts of ROS and contributes to cellular injury and lipid peroxidation. mdpi.com This suggests that similar enzymatic pathways could metabolize and degrade this compound.

The degradation can proceed via hydrogen abstraction from a C-H bond or the O-H bond, initiating a radical chain reaction. The presence of oxygen can lead to the formation of peroxy radicals, which can further react to form a variety of degradation products, including aldehydes, ketones, and smaller carboxylic acids. The vasculature, for example, produces superoxide anions and hydrogen peroxide, which play a role in vascular function and can be affected by the presence of ethanol. nih.gov

Table 2: Potential Products from the Interaction of this compound with Reactive Oxygen Species

| Reactive Species | Potential Transformation Pathway | Potential Products | Source |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Hydrogen abstraction from C-H or O-H bonds, followed by oxidation. | Formaldehyde, Glycolaldehyde, Formic Acid, Glycolic Acid | nih.govmdpi.com |

| Superoxide (O₂•⁻) | Can act as a nucleophile or a reducing agent, but often dismutates to H₂O₂. Its direct reactivity is lower than •OH. Can contribute to the overall oxidative environment. | Hydrogen Peroxide, further oxidation products | nih.govrevistagastroenterologiamexico.org |

| Hydrogen Peroxide (H₂O₂) | Can be decomposed by enzymes like catalase. In the presence of metal ions (Fenton reaction), it can generate highly reactive hydroxyl radicals. Oxidation of alcohol groups. | 2-Methoxyacetic acid, Formaldehyde, Water | nih.govmdpi.com |

Influence of Solvent Environment on Reaction Pathways

The solvent environment plays a critical role in the chemical reactivity of this compound, influencing reaction rates, mechanisms, and product selectivity. researchgate.netchemrxiv.org The polarity of the solvent, its ability to form hydrogen bonds (protic vs. aprotic), and its nucleophilicity can all affect the reaction pathways.

In polar protic solvents, such as water or ethanol, the solvent molecules can stabilize charged intermediates and transition states through hydrogen bonding. This is particularly important in reactions involving ionic species, such as deprotonation to form an alkoxide or reactions proceeding through carbocation intermediates. For instance, in acid-catalyzed dehydration reactions of alcohols, polar protic solvents can solvate the leaving group (water) and the intermediate carbocation, influencing the reaction rate. libretexts.org

In polar aprotic solvents, like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which possess large dipole moments but lack acidic protons, the solvation of anions is weaker. This can enhance the reactivity of anionic nucleophiles. The choice between polar aprotic and protic solvents can alter the kinetic and thermodynamic parameters of a reaction. osti.gov

Nonpolar solvents, such as n-hexane or toluene, are less effective at solvating charged species. Reactions that involve significant charge separation in the transition state are generally slower in nonpolar solvents. chemrxiv.org The degradation pathways of related compounds have been shown to be significantly influenced by the solvent medium, leading to different major degradation products in water versus ethanol. rsc.org

Table 3: Influence of Solvent Type on Reaction Pathways of this compound

| Solvent Type | General Influence on Reaction Pathways | Expected Effect on this compound | Source |

|---|---|---|---|

| Polar Protic (e.g., Water, Ethanol) | Stabilizes charged species (cations, anions, transition states) through hydrogen bonding. Can act as a nucleophile or proton shuttle. | Favors reactions with ionic intermediates (e.g., E1 dehydration). Can participate in solvolysis reactions. May slow down reactions where reactants are better solvated than the transition state. | chemrxiv.orglibretexts.orgacs.org |

| Polar Aprotic (e.g., DMSO, DMF) | Solvates cations well but not anions. Can accelerate reactions involving anionic nucleophiles. | Enhances the rate of reactions where an alkoxide of this compound acts as a nucleophile. | researchgate.netosti.gov |

| Nonpolar (e.g., Hexane, Toluene) | Poorly solvates charged species. Favors reactions that proceed through non-polar transition states. | Generally disfavors reactions with ionic mechanisms. May favor radical pathways for degradation. | chemrxiv.orgrsc.org |

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of a molecule by analyzing the magnetic properties of its atomic nuclei. For 2-(Hydroxymethoxy)ethanol, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the proton environments and the carbon backbone.

¹H NMR spectroscopy provides information on the different chemical environments of protons in a molecule. The structure, HO-CH₂-O-CH₂-CH₂-OH, has four distinct proton environments, leading to a specific pattern of signals. The hydroxyl (-OH) protons are typically observed as broad singlets, and their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. The methylene (B1212753) (-CH₂-) protons will show signals with specific chemical shifts and splitting patterns based on their neighboring protons. The integration of these signals corresponds to the ratio of protons in each environment (2:2:2:2). docbrown.info The use of a deuterated solvent like D₂O can help identify the hydroxyl proton peaks, as the deuterium (B1214612) will exchange with the hydroxyl protons, causing their signal to disappear from the spectrum. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound This table presents predicted data based on the analysis of similar structural motifs.

| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| HO-CH₂-O- | 1-5 | Broad Singlet |

| -O-CH₂-OH | 1-5 | Broad Singlet |

| -O-CH₂-CH₂-OH | 3.5 - 4.5 | Triplet |

| -O-CH₂-CH₂-OH | 3.5 - 4.5 | Triplet |

| HO-CH₂-O- | 4.5 - 5.0 | Singlet |

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to elucidate the carbon skeleton of the molecule. This compound has three distinct carbon environments. The chemical shifts of these carbons are influenced by the electronegativity of the attached oxygen atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table presents predicted data based on the analysis of similar structural motifs.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| HO-C H₂-O- | 85 - 95 |

| -O-C H₂-CH₂-OH | 65 - 75 |

| -O-CH₂-C H₂-OH | 60 - 70 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its hydroxyl and ether groups.

The most prominent feature is a broad and strong absorption band in the region of 3200–3500 cm⁻¹, which is characteristic of the O-H stretching vibration in the hydroxyl groups, broadened by intermolecular hydrogen bonding. Strong absorptions in the 1000–1250 cm⁻¹ region are attributed to C-O stretching vibrations of the primary alcohol and ether linkages. scispace.com The C-H stretching vibrations of the methylene groups are expected in the 2850–3000 cm⁻¹ range. scispace.comnist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 (Broad, Strong) |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 3000 (Medium to Strong) |

| Ether, Alcohol | C-O Stretch | 1000 - 1250 (Strong) |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. researchgate.netusa-journals.com

The molecular formula of this compound is C₃H₈O₃, giving it a monoisotopic mass of approximately 92.047 g/mol . nih.govepa.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 92. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for ethers and alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and the loss of a water molecule (M-18). scispace.comresearchgate.net

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 92 | [C₃H₈O₃]⁺ | (Molecular Ion) |

| 74 | [C₃H₆O₂]⁺ | H₂O |

| 61 | [C₂H₅O₂]⁺ | CH₂OH |

| 45 | [C₂H₅O]⁺ | CH₂O-CH₂OH |

| 31 | [CH₃O]⁺ | C₂H₅O₂ |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Product Profiling

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for assessing the purity of this compound and for monitoring the formation of degradation products over time or under stress conditions. researchgate.net

A typical HPLC method for a polar compound like this compound would employ a reverse-phase (RP) column, such as a C18 column, with a polar mobile phase. sielc.comnih.gov The mobile phase often consists of a mixture of water and a less polar organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov Gradient elution, where the composition of the mobile phase is changed over time, can be used to effectively separate the parent compound from any impurities or degradation products. nih.gov Detection can be achieved using a refractive index detector (RID) or, for more sensitive and specific analysis, a mass spectrometer (LC-MS). nih.govacs.org HPLC is also crucial in studying the release of formaldehyde (B43269) from preservatives like 2-[(Hydroxymethyl)amino]ethanol, a structurally related compound. researchgate.net

Chromatographic Separations (GC, LC, GCxGC) for Mixture Analysis

Comprehensive chromatographic techniques are essential for analyzing complex mixtures that may contain this compound.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. researchgate.netphcogj.comjapsonline.com For GC analysis of this compound, derivatization may sometimes be employed to increase volatility and improve peak shape. The compound can be separated from other components on a capillary column with a suitable stationary phase, and detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.netusa-journals.comphcogj.com

Liquid Chromatography (LC) , as discussed in the HPLC section, is ideal for non-volatile or thermally sensitive compounds. researchgate.net It is a versatile technique used to separate a wide range of compounds, including hydroxy acids from complex mixtures. researchgate.net

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher resolution than conventional GC, making it a powerful tool for separating co-eluting peaks in highly complex samples. This technique would be invaluable for resolving this compound from isomeric or structurally similar compounds in intricate matrices.

These chromatographic methods, often coupled with mass spectrometry, provide robust and reliable means for the qualitative and quantitative analysis of this compound in various samples. researchgate.netijpsat.org

Thermal Analysis Techniques (Thermogravimetry (TG), Derivative Thermogravimetry (DTG), Differential Scanning Calorimetry (DSC)) in Degradation Studies

Thermal analysis techniques are pivotal in understanding the thermal stability and degradation behavior of chemical compounds. For this compound, these methods can elucidate the temperatures at which physical and chemical changes occur, the kinetics of its decomposition, and the energy changes associated with these processes. By examining the data from structurally similar compounds like polyols (e.g., ethylene (B1197577) glycol, glycerol) and ethers, a theoretical framework for the thermal degradation of this compound can be established.

Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting curve provides information about the thermal stability and the different stages of decomposition. For a compound like this compound, a TG analysis would be expected to show a primary weight loss corresponding to its volatilization or boiling point. Subsequent weight loss stages at higher temperatures would indicate decomposition into volatile products.

Derivative Thermogravimetry (DTG) is the first derivative of the TG curve, plotting the rate of mass change against temperature. DTG curves are particularly useful for distinguishing overlapping degradation steps and accurately determining the temperature of maximum decomposition rate (Tmax).

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect both endothermic and exothermic processes. For this compound, DSC would identify its melting point (an endothermic event) and any subsequent exothermic decompositions. The enthalpy of these transitions can also be quantified, providing valuable thermodynamic data. researchgate.netresearchgate.net

Detailed Research Findings from Analogous Compounds

For instance, the thermogravimetric analysis of ethylene glycol shows an initial weight loss starting around 331 K, with a final temperature for this event at 437 K. researchgate.net Glycerol (B35011), a slightly larger polyol, exhibits its primary decomposition in the range of 422–552 K, with a mass loss of about 95%. mdpi.com These findings suggest that this compound, with a molecular structure intermediate between these compounds, would likely exhibit a primary volatilization/decomposition event within a similar temperature range.

The following tables present data synthesized from studies on structurally similar polyols to illustrate the expected results from a thermal analysis of this compound.

Table 1: Representative Thermogravimetric (TG) and Derivative Thermogravimetry (DTG) Data for Structurally Similar Polyols

| Compound | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (Tmax) (°C) | Final Decomposition Temp. (°C) | Mass Loss (%) |

| Ethylene Glycol | ~58 | ~100 | ~164 | ~100 |

| Glycerol | ~149 | ~220 | ~279 | ~95 |

| This compound (Expected) | ~80-100 | ~150-180 | ~200-230 | ~95-100 |

Note: The data for this compound are extrapolated and hypothetical, based on the trends observed in structurally related compounds. The actual values may vary.

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for Structurally Similar Polyols

| Compound | Glass Transition (Tg) (°C) | Crystallization (Tc) (°C) | Melting Point (Tm) (°C) | Decomposition |

| Ethylene Glycol nih.gov | -119 | -98 | -18 | Endothermic |

| Glycerol nih.gov | -82 | - | 18 | Endothermic |

| This compound (Expected) | -90 to -110 | May not be observed | < 0 | Endothermic |

Note: The data for this compound are extrapolated and hypothetical, based on the trends observed in structurally related compounds. The actual values may vary.

The DSC data for ethylene glycol shows a glass transition, a crystallization event, and a melting point. nih.gov Glycerol, on the other hand, typically only shows a glass transition and a melting point. nih.gov For this compound, one could anticipate a glass transition temperature somewhere between that of ethylene glycol and glycerol. The presence of a crystallization peak would depend on its ability to form an ordered solid structure upon cooling. The decomposition process, as indicated by the endothermic nature of similar polyols, is expected to be primarily endothermic, involving bond breaking and volatilization. akjournals.com

The combined application of TG, DTG, and DSC provides a comprehensive profile of the thermal degradation of a compound. In the case of this compound, these techniques would be instrumental in determining its thermal stability, the sequence of its degradation steps, and the associated energetic changes, which is crucial information for its handling, storage, and application in various chemical processes.

Computational Chemistry and Theoretical Modeling of 2 Hydroxymethoxy Ethanol

Density Functional Theory (DFT) Applications for Molecular Structure and Electronic Properties

DFT is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of molecules. A typical DFT study would involve the following analyses, none of which have been specifically published for 2-(hydroxymethoxy)ethanol:

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

TD-DFT is the method of choice for calculating the excited-state properties of molecules, allowing for the prediction of their electronic absorption spectra (e.g., UV-Vis spectra). This analysis would reveal the wavelengths of light the molecule absorbs and the nature of the electronic transitions involved. Such a study would be essential for understanding the photochemistry of this compound, but no such theoretical spectra have been reported in the literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Intermolecular Interactions

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. libretexts.orgdeeporigin.com For this compound, an MEP map would identify the likely sites for electrophilic and nucleophilic attack and would be particularly useful for understanding its hydrogen bonding capabilities, given the presence of two hydroxyl groups and an ether oxygen. While the principles of MEP mapping are well-established, a specific map for this compound has not been published.

Theoretical Studies of Reaction Mechanisms and Kinetics

Computational chemistry is extensively used to explore the pathways of chemical reactions, identifying transition states and calculating activation energies. For this compound, theoretical studies could elucidate the mechanisms of its formation, decomposition (e.g., reversion to formaldehyde (B43269) and ethylene (B1197577) glycol), or its reactions with other species like radicals. Detailed kinetic and mechanistic studies have been conducted on similar molecules like ethanol (B145695) and 2-ethoxyethanol (B86334), but a comparable investigation into this compound is absent from the scientific literature.

Potential Energy Surface (PES) Analysis

The Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. For this compound, PES analysis is crucial for understanding its conformational flexibility and reaction pathways. The molecule's structure is not rigid; rotation around its single bonds (C-C, C-O) leads to various spatial arrangements known as conformers.

Theoretical studies, often employing methods like density functional theory (DFT) or high-level ab initio calculations, can systematically explore the PES to locate energy minima, which correspond to stable conformers, and saddle points, which represent transition states between these conformers. rsc.orgresearchgate.net For molecules like ethanol, the complexity of the PES increases with the number of rotatable bonds, leading to a multitude of local minima with very similar energies. researchgate.net This analysis reveals the most stable structures and the energy barriers required for conversion between them, which dictates the molecule's conformational dynamics at different temperatures. ucsb.edu

Transition State Theory (TST) for Rate Constant Calculations

Transition State Theory (TST) is a cornerstone of chemical kinetics that explains reaction rates by assuming a quasi-equilibrium between reactants and an activated complex, known as the transition state. wikipedia.orgtcd.ie This theory is instrumental in calculating the rate constants for reactions involving this compound, particularly in contexts like atmospheric degradation or combustion.

The core of TST lies in the Eyring equation, which relates the rate constant of a reaction to the Gibbs free energy of activation (ΔG‡). libretexts.org This activation energy is the difference in energy between the reactants and the transition state, which is determined from the PES. wikipedia.org Computational chemists first locate the transition state structure on the PES and then calculate its thermodynamic properties, along with those of the reactants. ucsb.edu This information allows for the prediction of temperature-dependent reaction rates for elementary steps, such as hydrogen abstraction or unimolecular decomposition. scienceopen.com While TST has been highly successful, it relies on precise knowledge of the PES and has limitations, such as not accounting for quantum tunneling, which can be significant for reactions involving light particles like hydrogen atoms. libretexts.orgox.ac.uk

Solvation Models (e.g., Conductor-like Polarizable Continuum Model (C-PCM)) in Computational Studies

The chemical behavior of this compound can be significantly influenced by its environment, especially when in a liquid solution. Solvation models are computational methods used to account for the effects of a solvent on a solute molecule's properties and reactivity.

One of the most widely used approaches is the Conductor-like Polarizable Continuum Model (C-PCM). C-PCM is an implicit solvation model, meaning it does not represent individual solvent molecules explicitly. Instead, it treats the solvent as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric medium.

This approach allows for the efficient calculation of how a solvent stabilizes or destabilizes different conformations, transition states, and reaction products. For a polar molecule like this compound, interactions with a polar solvent like water can alter its geometric structure, vibrational frequencies, and the energy barriers of its reactions. By incorporating models like C-PCM, computational studies can provide a more realistic prediction of the molecule's behavior in solution.

Thermodynamic and Chemical Activity Descriptors for Reactivity Prediction (e.g., Enthalpies of Dehydrogenation, Ionization, Deprotonation)

To predict the chemical reactivity of this compound, computational methods are used to calculate various thermodynamic and chemical activity descriptors. These descriptors quantify the energy changes associated with specific chemical transformations and provide insight into which reaction pathways are most likely to occur.

Key descriptors include:

Enthalpies of Dehydrogenation: This is the enthalpy change associated with the removal of a hydrogen atom (H•) from the molecule, a process also known as bond dissociation energy (BDE). scienceopen.com Different C-H and O-H bonds within the molecule will have different BDEs. The weakest bond is typically the most susceptible to attack by radicals in, for example, atmospheric oxidation or combustion processes. researchgate.netsemanticscholar.org Computational studies on similar molecules like 2-methoxyethanol (B45455) show that C-H bonds can be weaker than the O-H bond. scienceopen.com

Enthalpies of Ionization: This refers to the energy required to remove an electron from the molecule, forming a cation. It is a measure of the molecule's resistance to oxidation.

Enthalpies of Deprotonation: This describes the energy change when a proton (H+) is removed, typically from one of the hydroxyl groups, to form an anion. This value is related to the molecule's acidity.

By calculating these descriptors for various potential reaction sites on the this compound molecule, scientists can predict its reactivity towards different reagents and under various conditions. For instance, a lower enthalpy of dehydrogenation at a specific site indicates a higher susceptibility to radical-initiated reactions at that position. researchgate.net This data is crucial for developing detailed kinetic models of complex chemical systems.

Below is a table of computationally derived thermodynamic descriptors for a related compound, 2-methoxyethanol, which provides an illustrative example of the types of data generated in such studies.

| Bond Scission Site | Bond Dissociation Energy (kcal/mol) |

| Cγ−Oβ | 86.2 |

| Cα−Cβ | 86.7 |

| Oα-H | 104.5 - 106.3 |

| Data derived from studies on 2-methoxyethanol as an analogue. scienceopen.com |

Environmental Fate and Biotransformation Studies

Hydrolytic Stability and Environmental Persistence in Aquatic Environments

2-(Hydroxymethoxy)ethanol is not expected to persist in aquatic environments due to the inherent instability of its hemiacetal structure. Hemiacetals are formed from the reversible reaction of an alcohol with an aldehyde or ketone masterorganicchemistry.comlibretexts.org. In aqueous solutions, this equilibrium favors the reactants, leading to the dissociation of the hemiacetal back into its original components taylorandfrancis.comlibretexts.org.

Both ethylene (B1197577) glycol and formaldehyde (B43269) are known to be non-persistent in aquatic systems. Ethylene glycol is readily biodegradable under both aerobic and anaerobic conditions, with reported half-lives ranging from a few days to a few weeks researchgate.netcdc.govwho.int. Formaldehyde also has a short environmental lifetime, as it is highly reactive and susceptible to rapid biodegradation and transformation into other compounds like methylene (B1212753) glycol in water epa.govepa.gov.

| Compound | Chemical Structure Type | Expected Persistence in Aquatic Environments | Primary Reason for Persistence Level |

|---|---|---|---|

| This compound | Hemiacetal | Low | Unstable hemiacetal linkage leads to rapid hydrolysis taylorandfrancis.comlibretexts.org. |

| Ethylene Glycol (Degradation Product) | Diol | Low | Readily biodegradable under aerobic and anaerobic conditions who.intnih.gov. |

| Formaldehyde (Degradation Product) | Aldehyde | Low | Highly reactive and rapidly transforms and biodegrades epa.gov. |

Abiotic Degradation Pathways (e.g., Photo-oxidation, Chemical Hydrolysis)

Abiotic processes, particularly chemical hydrolysis and photo-oxidation, play a significant role in the degradation of this compound and its derivatives.

Chemical Hydrolysis: The primary abiotic degradation pathway for this compound in aquatic environments is chemical hydrolysis. This process does not require biological mediation and is a direct consequence of the compound's hemiacetal nature. The reaction is reversible and can be catalyzed by the presence of acid libretexts.orglibretexts.org. In this reaction, the ether bond of the hemiacetal is cleaved, yielding ethylene glycol and formaldehyde. The rate of hydrolysis can be influenced by pH and temperature nih.gov.

Photo-oxidation: In the atmosphere, and potentially in sunlit surface waters, glycol ethers undergo photo-oxidation. This process is typically initiated by reactions with photochemically produced hydroxyl radicals (•OH) nih.govku.dkacs.org. For this compound, this reaction would likely involve the abstraction of a hydrogen atom, leading to the formation of an organic radical. This radical then reacts with molecular oxygen to form a peroxy radical, initiating a cascade of reactions that can lead to the formation of various oxidation products, including organic acids tandfonline.com. Studies on analogous compounds like 2-ethoxyethanol (B86334) have shown that such photo-oxidation pathways can be significant acs.orgacs.org. Products from the photo-oxidation of similar glycol ethers include methoxyacetic acid and methyl formate, resulting from C-O and C-C bond fissions oup.com.

| Degradation Pathway | Description | Key Reactants/Conditions | Expected Products |

|---|---|---|---|

| Chemical Hydrolysis | Cleavage of the unstable hemiacetal bond in the presence of water. | Water, Acid/Base Catalysis | Ethylene Glycol, Formaldehyde libretexts.org |

| Photo-oxidation | Degradation initiated by light, primarily through reaction with hydroxyl radicals. | Sunlight, Hydroxyl Radicals (•OH) | Organic acids, smaller aldehydes, CO2 ku.dkoup.com |

Biotransformation Mechanisms (e.g., Enzymatic Degradation in Model Biological Systems)

The biotransformation of this compound is expected to proceed primarily through the enzymatic degradation of its hydrolysis products, ethylene glycol and formaldehyde. While direct enzymatic action on the parent hemiacetal is possible, the compound's instability suggests that its dissociated forms will be the main substrates for microbial enzymes.

The biotransformation of ethylene glycol ethers typically involves oxidation via the alcohol/aldehyde dehydrogenase pathway, which is analogous to the metabolism of ethanol (B145695) tandfonline.com. This pathway results in the formation of the corresponding alkoxyacetic acid tandfonline.comnih.gov.

Ethylene Glycol Degradation: Microorganisms can utilize ethylene glycol as a carbon and energy source. The metabolic pathway involves a series of oxidation reactions. In some bacteria, this proceeds through the formation of glycolaldehyde, glycolic acid, and glyoxylate, which can then enter central metabolic pathways oup.comunl.pt.

Formaldehyde Degradation: Formaldehyde is a common metabolic intermediate in many organisms and can be detoxified and metabolized through various enzymatic pathways. Formaldehyde dehydrogenase, for example, can oxidize formaldehyde to formic acid, which is then converted to carbon dioxide.

Some monooxygenase enzymes are known to catalyze the O-dealkylation of ethers, which results in an unstable hemiacetal that spontaneously decomposes taylorandfrancis.com. While this compound is already a hemiacetal, this indicates that ether linkages are susceptible to enzymatic attack, which could be relevant for related glycol ether compounds.

| Substrate | Enzyme Class (Example) | Transformation Step | Resulting Product |

|---|---|---|---|

| Ethylene Glycol | Alcohol Dehydrogenase | Oxidation of alcohol group | Glycolaldehyde oup.com |

| Glycolaldehyde | Aldehyde Dehydrogenase | Oxidation of aldehyde group | Glycolic Acid oup.com |

| Formaldehyde | Formaldehyde Dehydrogenase | Oxidation of aldehyde group | Formic Acid |

Identification and Fate of Degradation Products (e.g., Formaldehyde, Ethylene Glycol)

Fate of Ethylene Glycol: Ethylene glycol is not considered persistent in the environment. It is highly soluble in water and exhibits low binding to soil and sediment who.int. Its primary removal mechanism is rapid biodegradation in water and soil, with studies showing complete removal within days to weeks researchgate.netnih.gov. In the atmosphere, it is degraded by reacting with hydroxyl radicals, with a half-life of about two days nih.gov. Due to its low octanol/water partition coefficient, it has a low potential for bioaccumulation in aquatic organisms who.intinchem.org. The major degradation product of ethylene glycol in soil and water is hydroxyacetaldehyde dcceew.gov.au.

Fate of Formaldehyde: Formaldehyde is also non-persistent. In water, it quickly hydrates to form methylene glycol, which can then polymerize epa.govepa.gov. It is readily biodegradable by a wide variety of microorganisms. In the atmosphere, it is subject to photolysis and reaction with hydroxyl radicals. Due to its high reactivity, formaldehyde is not expected to persist in soil or water, though it may be abundant due to continuous release from various sources epa.gov.

| Degradation Product | Environmental Compartment | Primary Fate Process | Typical Half-life/Removal Time |

|---|---|---|---|

| Ethylene Glycol | Water/Soil | Rapid Biodegradation | ~24 hours to 28 days nih.gov |

| Ethylene Glycol | Atmosphere | Photo-oxidation by •OH radicals | ~2 days nih.gov |

| Formaldehyde | Water/Soil | Rapid Biodegradation / Chemical Transformation | Not persistent epa.gov |

| Formaldehyde | Atmosphere | Photolysis / Photo-oxidation | Hours |

Applications of 2 Hydroxymethoxy Ethanol in Advanced Chemical Synthesis and Research

Role as a Reagent in Organic Synthesis

While 2-(Hydroxymethoxy)ethanol is not a commonly cited starting reagent in the broader chemical literature, its constituent functional groups—a primary alcohol and a hemiacetal—endow it with reactivity characteristic of both. The hemiacetal group is of particular interest as it exists in equilibrium with its corresponding aldehyde (formaldehyde) and alcohol (ethylene glycol). This equilibrium allows this compound to potentially serve as a controlled source of formaldehyde (B43269), a fundamental C1 building block in organic synthesis. wikipedia.org

Formaldehyde is a highly reactive electrophile used in a wide range of reactions, including:

Hydroxymethylation: The introduction of a -CH₂OH group onto a substrate. wikipedia.org

Mannich reactions: The aminoalkylation of an acidic proton located alpha to a carbonyl group.

Prins reaction: An electrophilic addition of an aldehyde or ketone to an alkene or alkyne.

Formylation: The addition of a formyl group (-CHO).

The use of this compound could offer an alternative to aqueous formaldehyde (formalin) or solid paraformaldehyde, potentially providing different solubility and reactivity profiles in specific organic solvents.

Furthermore, the primary alcohol group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification. The reactivity of its structural analog, 2-methoxyethanol (B45455), in organometallic synthesis, where it can act as a source of hydride and carbon monoxide for creating complexes, hints at the potential for this compound in specialized inorganic and organometallic preparations. wikipedia.org

Catalytic and Mechanistic Roles in Chemical Transformations

There is currently no direct evidence in the scientific literature of this compound itself acting as a catalyst. However, its structural components are involved in various catalytic and mechanistic pathways. The hemiacetal linkage is central to its chemical behavior, particularly its ability to release formaldehyde. This process is crucial to the function of the related 2-(hydroxymethoxy)vinyl (HMV) moiety, which demonstrates antimicrobial and antiradical properties.

The mechanism of action for the hydroxymethoxy group involves dehydrogenation and deprotonation processes to release formaldehyde, which is a potent antimicrobial agent. This moiety also exhibits significant anti-reductant properties by effectively scavenging free radicals. chemicalbook.com Theoretical studies using Density Functional Theory (DFT) have elucidated the thermodynamics and chemical activity of this functional group, showing that in hydrophilic environments, it can neutralize free radicals through a single-electron transfer followed by proton transfer (SETPT) mechanism. chemicalbook.com In hydrophobic environments, the hydroxymethoxy group can chelate metal cations. chemicalbook.com

The study of ethanol's role in catalytic systems, such as its dehydrogenation on metal surfaces or its effect as a solvent on reaction pathways, provides a framework for understanding how this compound might behave. researchgate.net Solvents can significantly influence reaction energetics, speed up surface reactions, and open new mechanistic pathways. researchgate.net

Functionalization and Modification of Other Compounds via the Hydroxymethoxy Moiety

A key application highlighted in recent research is the use of the hydroxymethoxy functional group, specifically as part of a 2-(hydroxymethoxy)vinyl (HMV) moiety, to modify and enhance the bioactivity of other compounds. chemicalbook.comnih.gov This strategy involves transferring the HMV group to a parent molecule to imbue it with new or improved properties, particularly antimicrobial and antioxidant capabilities.

This functionalization can be achieved by either replacing a less active functional group on the parent molecule or by direct attachment. nih.gov The primary goal is to incorporate the formaldehyde-releasing and radical-scavenging properties of the hydroxymethoxy group into the target structure. chemicalbook.com

Table 1: Examples of Compound Functionalization with the 2-(Hydroxymethoxy)vinyl Moiety

| Parent Compound | Modification Strategy | Resulting Derivative | Enhanced Property |

|---|---|---|---|

| Tyrosol | Replacement of the 2-hydroxyethyl group with the HMV moiety | 4-(2-(hydroxymethoxy)vinyl)phenol | Enhanced free radical scavenging potential nih.gov |

These modifications are anticipated to extend and enhance the bioactive properties of the original compounds by introducing the potent HMV group. nih.gov

Utility as a Solvent in Chromatographic and Reaction Systems

Specific data on the use of this compound as a solvent in chromatography or reaction systems is not available in the current literature. However, the properties of its structural analogs provide insight into its potential utility. Glycol ethers, the class of solvents to which this compound belongs, are known for their ability to dissolve a wide variety of chemical compounds and for their miscibility with water and other organic solvents. wikipedia.org

For instance, the related compound 2-(2-Methoxyethoxy)ethanol is a low-volatility solvent used for resins, lacquers, dyes, paints, and inks. chemicalbook.com Similarly, 2-(2-chloroethoxy)ethanol (B196239) is employed as a primary solvent in the production of dyes, nitrocellulose, paints, and resins. nih.gov These applications suggest that this compound, with its two hydroxyl groups and an ether linkage, would likely be a polar, protic solvent with good solvating power for a range of substances.

In chromatography, polar solvents like ethanol (B145695) are used as a component of the mobile phase, particularly in liquid chromatography with a polar stationary phase like silica (B1680970). reddit.com The solvent interacts with the molecules being separated, and its polarity can be tuned to achieve effective separation. reddit.comsigmaaldrich.com Given its polarity, this compound could potentially be used in similar applications, although its higher viscosity and boiling point compared to ethanol would need to be considered.

Table 2: Comparison of Physical Properties of this compound and Related Solvents

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Use |

|---|---|---|---|---|

| This compound | C₃H₈O₃ | 111.8 chemsrc.com | 1.159 chemsrc.com | Not established |

| 2-Methoxyethanol | C₃H₈O₂ | 124-125 wikipedia.org | 0.965 wikipedia.org | Solvent for varnishes, dyes, resins wikipedia.org |

| 2-(2-Methoxyethoxy)ethanol | C₅H₁₂O₃ | 194 | 1.021 | Solvent for resins, lacquers, dyes chemicalbook.com |

Integration into Polymer Systems and Materials Science (Academic Aspects)

There is no direct research detailing the integration of this compound as a monomer or additive in polymer systems. However, its structure as a hemiacetal of formaldehyde and ethylene (B1197577) glycol suggests several potential roles in materials science.

Formaldehyde is a foundational building block for numerous industrial resins through its polymerization and cross-linking reactions. wikipedia.org As this compound can act as a source of formaldehyde, it could potentially be used as a cross-linking agent for polymers containing functional groups that react with aldehydes, such as phenols (in phenolic resins) or amines (in urea-formaldehyde or melamine-formaldehyde resins). Using a masked form of formaldehyde like this compound might allow for more controlled reaction conditions compared to using formaldehyde gas or formalin solutions.

Additionally, the two hydroxyl groups in the molecule offer sites for polymerization. Ethylene glycol itself is a key monomer in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyurethanes. Therefore, this compound could theoretically be incorporated into polyester (B1180765) or polyurethane chains, introducing the hemiacetal group as a pendant moiety. This could create polymers with unique properties, such as the ability to release formaldehyde under specific conditions (e.g., changes in pH or temperature), which could be useful for creating antimicrobial materials.

In a related context, other ethanol derivatives, such as 2-(benzyloxy)ethanol, have been used as initiators in the ring-opening polymerization of other monomers. researchgate.net Furthermore, ethanol solutions are used in the post-polymerization treatment of acrylic resins to remove unreacted monomers and improve biocompatibility, demonstrating the importance of alcohol-polymer interactions in materials science. nih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(Hydroxymethoxy)ethanol relevant to experimental design?

- Methodological Answer : Key properties include polarity, boiling point, solubility, and stability under varying conditions. While direct data for this compound is limited, analogous glycol ethers (e.g., 2-Methoxyethanol) exhibit boiling points of 124–125°C, liquid-phase enthalpy (ΔfH°liquid: -456.9 kJ/mol), and solubility in polar/nonpolar solvents . Density and vapor pressure data for similar compounds suggest the need for controlled storage (e.g., inert atmospheres) to prevent hygroscopic degradation . Researchers should prioritize experimental validation using techniques like differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS) for accurate characterization.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use local exhaust and general ventilation to limit airborne exposure .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved masks) is required in poorly ventilated areas .

- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose via hazardous waste channels .

- Reproductive Toxicity : Minimize exposure for pregnant researchers due to glycol ethers' known developmental risks .

Q. How can researchers synthesize this compound, and what are the critical parameters in its purification?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between ethylene oxide derivatives and alcohols. For example, 2-(2-Ethylhexyloxy)ethanol is synthesized by reacting 2-ethylhexanol with ethylene oxide under alkaline catalysis, followed by distillation to isolate the product . Critical parameters include:

- Catalyst Selection : Alkali hydroxides (e.g., KOH) optimize reaction rates.

- Temperature Control : Maintain 80–120°C to prevent side reactions.

- Purification : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) ensures high purity (>99%). Monitor for residual catalysts via titration .

Advanced Research Questions

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices, and how can interferences be minimized?

- Methodological Answer :

- LC-MS/MS : Use reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for high sensitivity (LOD: 0.1 ng/mL). Derivatization with pentafluorobenzoyl chloride enhances detectability in plasma .

- Interference Mitigation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges removes matrix contaminants. Validate recovery rates (≥85%) using isotopically labeled internal standards (e.g., deuterated analogs) .

Q. How do thermodynamic properties of this compound influence its solvent behavior in high-temperature reactions?

- Methodological Answer : Glycol ethers like 2-Methoxyethanol exhibit low vapor pressure (4.5 mmHg at 20°C) and high thermal stability, making them suitable for high-temperature applications (e.g., polymer synthesis). The enthalpy of vaporization (ΔvapH: 45.2 kJ/mol) and heat capacity (Cp,liquid: 169.4 J/mol·K at 298K) inform solvent selection for exothermic reactions. Computational modeling (e.g., COSMO-RS) predicts solvation effects on reaction kinetics .

Q. What strategies can resolve contradictory data regarding the environmental persistence of glycol ether derivatives like this compound?

- Methodological Answer :

- Data Gap Analysis : While 2-(2-Methoxyethoxy)ethanol is classified as non-PBT/non-vPvB, conflicting biodegradation data exist due to variable test conditions (e.g., OECD 301 vs. 310 protocols) .

- Advanced Testing : Conduct soil column studies to assess mobility and use qSAR models to predict bioaccumulation potential. Cross-validate with microbial community assays (e.g., ISO 11348-3) to quantify aerobic degradation rates .

- Harmonization : Compare results across standardized frameworks (e.g., ECHA guidelines) to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.